molecular formula C15H21NO2 B7192763 N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide

N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide

Cat. No.: B7192763
M. Wt: 247.33 g/mol
InChI Key: WRDOCCALIQYITN-UHFFFAOYSA-N
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Description

N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide is an organic compound that belongs to the class of oxolane carboxamides. This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxamide group attached to the oxolane ring. The compound also features an ethyl and a methyl group attached to the phenyl ring, making it a substituted phenyl derivative.

Properties

IUPAC Name

N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-12-9-13(6-5-11(12)2)16-14(17)15(3)7-8-18-10-15/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOCCALIQYITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C2(CCOC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide typically involves the reaction of 3-ethyl-4-methylphenylamine with 3-methyloxolane-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl and methyl groups attached to the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carboxamide group to an amine.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products:

Scientific Research Applications

N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

  • N-(3-ethyl-4-methylphenyl)oxan-4-amine
  • (4-ethyl-3-methylphenyl)oxolane-3-carboxamide
  • (3-ethyl-4-methylphenyl)methanamine

Comparison: N-(3-ethyl-4-methylphenyl)-3-methyloxolane-3-carboxamide is unique due to the presence of both an oxolane ring and a carboxamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in organic synthesis. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

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